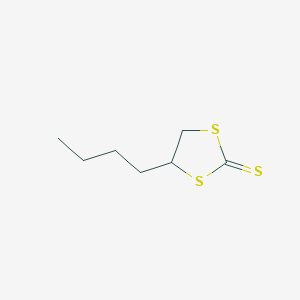![molecular formula C11H22N2O B12594234 1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine CAS No. 648910-29-6](/img/structure/B12594234.png)
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 3-methylbut-2-en-1-yl group attached via an ether linkage to the ethyl side chain of the piperazine ring. The presence of the 3-methylbut-2-en-1-yl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine typically involves the following steps:
Alkylation of Piperazine: The initial step involves the alkylation of piperazine with 2-chloroethyl ether in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the intermediate 1-(2-chloroethyl)piperazine.
Etherification: The intermediate is then reacted with 3-methylbut-2-en-1-ol in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF). This step results in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the 3-methylbut-2-en-1-yl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine can be compared with other similar compounds, such as:
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}morpholine: This compound has a morpholine ring instead of a piperazine ring, leading to different chemical and biological properties.
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}pyrrolidine: The pyrrolidine ring in this compound imparts unique properties compared to the piperazine ring.
1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperidine: The piperidine ring in this compound also results in different chemical and biological characteristics.
Propriétés
Numéro CAS |
648910-29-6 |
|---|---|
Formule moléculaire |
C11H22N2O |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
1-[2-(3-methylbut-2-enoxy)ethyl]piperazine |
InChI |
InChI=1S/C11H22N2O/c1-11(2)3-9-14-10-8-13-6-4-12-5-7-13/h3,12H,4-10H2,1-2H3 |
Clé InChI |
IUZKMLXVJOVLKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOCCN1CCNCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-](/img/structure/B12594152.png)
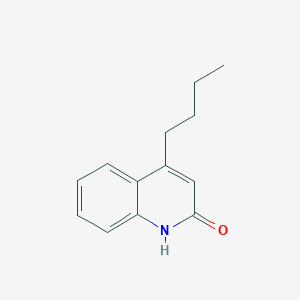
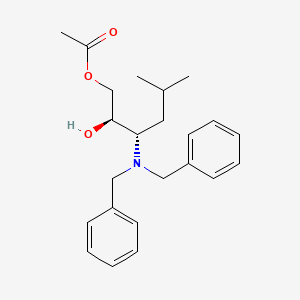
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12594162.png)
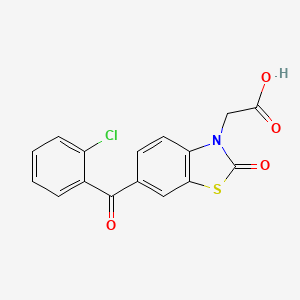
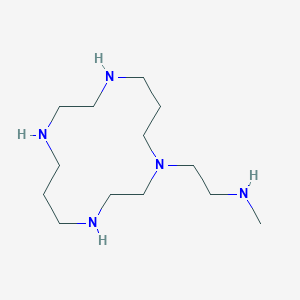
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
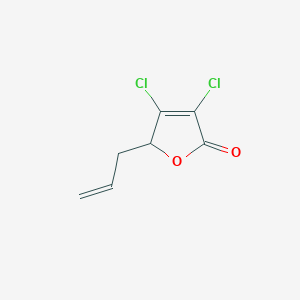
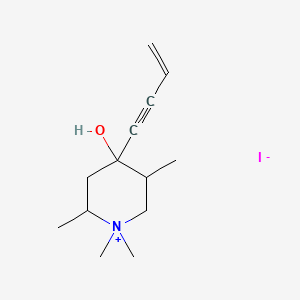
![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
